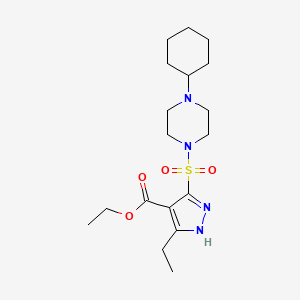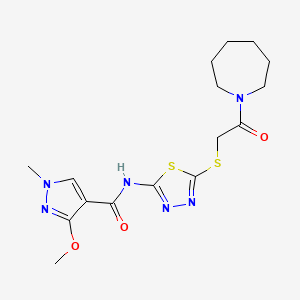
diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C13H19NO4 . It has a molecular weight of 253.3 .
Molecular Structure Analysis
The InChI code for diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate is 1S/C13H19NO4/c1-5-9-10 (12 (15)17-6-2)8 (4)14-11 (9)13 (16)18-7-3/h14H,5-7H2,1-4H3 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyrrolopyrazine derivatives, including diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate, have demonstrated antimicrobial properties. These compounds exhibit inhibitory effects against bacteria, fungi, and viruses . Researchers have investigated their potential as novel antimicrobial agents.
Anti-Inflammatory Properties
Studies suggest that pyrrolopyrazine derivatives possess anti-inflammatory activity. These compounds may modulate inflammatory pathways, making them relevant for conditions involving inflammation .
Antiviral Effects
Certain pyrrolopyrazine derivatives, including 2,4-diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate, exhibit antiviral activity. Their mechanisms of action are not fully understood, but they could be valuable in antiviral drug development .
Antioxidant Potential
Pyrrolopyrazine compounds have been explored for their antioxidant properties. These molecules may scavenge free radicals and protect cells from oxidative damage .
Antitumor Activity
While the exact mechanisms remain unclear, pyrrolopyrazine derivatives have shown antitumor effects. Researchers have observed inhibition of tumor cell growth, making them promising candidates for cancer therapy .
Kinase Inhibition
Specifically, 5H-pyrrolo[2,3-b]pyrazine derivatives have demonstrated activity as kinase inhibitors. These compounds may interfere with cellular signaling pathways, potentially impacting cancer progression and other diseases .
Wirkmechanismus
Eigenschaften
IUPAC Name |
diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-5-9-10(12(15)17-6-2)8(4)14-11(9)13(16)18-7-3/h14H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMDBZMSVLCBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)OCC)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

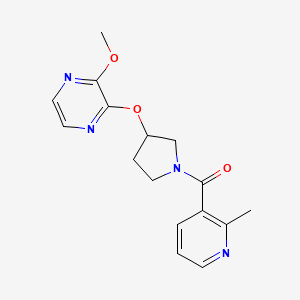
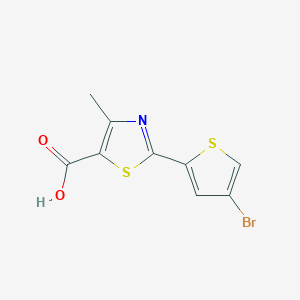
![7-[(6-O-alpha-L-Rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-4',5-dihydroxy-3'-methoxyflavanone](/img/structure/B2421771.png)
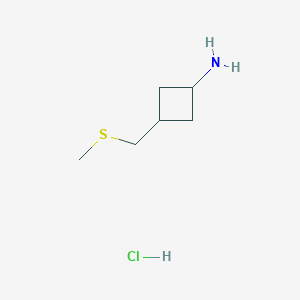
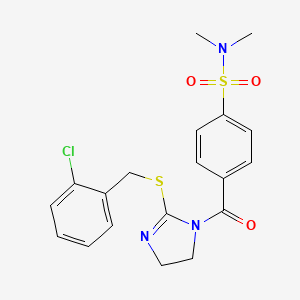
![N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-4-yl)prop-2-enamide](/img/structure/B2421776.png)
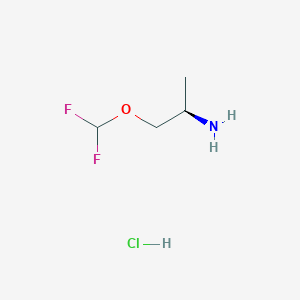
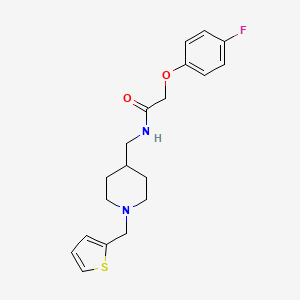
![2-(4-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2421779.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2421780.png)
![methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate](/img/structure/B2421782.png)
